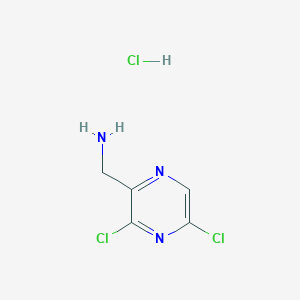
4-(dimethylphosphoryl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylphosphoryl)isoquinoline (4-DMPI) is an organic compound that is commonly used in scientific research. It is a crystalline solid that is insoluble in water, but soluble in common organic solvents. 4-DMPI has several unique properties that make it useful for a variety of applications, including its ability to form stable complexes with metal ions and its ability to act as a Lewis acid. It has been used to synthesize a variety of compounds and has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry.
Scientific Research Applications
4-(dimethylphosphoryl)isoquinoline has a variety of scientific research applications. It has been used to synthesize a variety of compounds, such as polymers, dyes, and pharmaceuticals. It has also been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 4-(dimethylphosphoryl)isoquinoline has been used to synthesize a variety of drugs and drug analogs. In materials science, 4-(dimethylphosphoryl)isoquinoline has been used to create catalysts and to study the properties of polymers. In biochemistry, 4-(dimethylphosphoryl)isoquinoline has been used to study the structure and function of proteins and enzymes.
Mechanism of Action
4-(dimethylphosphoryl)isoquinoline is a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form complexes with metal ions and other molecules. 4-(dimethylphosphoryl)isoquinoline can also act as a catalyst, allowing it to speed up chemical reactions. In addition, 4-(dimethylphosphoryl)isoquinoline is known to interact with proteins and enzymes, allowing it to modulate their activity.
Biochemical and Physiological Effects
4-(dimethylphosphoryl)isoquinoline has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of other enzymes, such as proteases and phosphatases. In addition, 4-(dimethylphosphoryl)isoquinoline has been shown to interact with proteins and modulate their activity.
Advantages and Limitations for Lab Experiments
4-(dimethylphosphoryl)isoquinoline has several advantages and limitations for lab experiments. One of the main advantages of 4-(dimethylphosphoryl)isoquinoline is its low toxicity, making it safe to use in experiments. It is also relatively easy to synthesize and is soluble in common organic solvents. However, 4-(dimethylphosphoryl)isoquinoline is insoluble in water, making it difficult to use in aqueous solutions. In addition, 4-(dimethylphosphoryl)isoquinoline is relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
There are a variety of potential future directions for 4-(dimethylphosphoryl)isoquinoline research. One potential direction is the development of new methods for synthesizing 4-(dimethylphosphoryl)isoquinoline. Another potential direction is the development of new applications for 4-(dimethylphosphoryl)isoquinoline, such as its use in drug delivery systems or as a catalyst in chemical reactions. Additionally, further research could be done to explore the biochemical and physiological effects of 4-(dimethylphosphoryl)isoquinoline, as well as its potential therapeutic applications. Finally, further research could be done to optimize the use of 4-(dimethylphosphoryl)isoquinoline in lab experiments, such as developing methods to make it soluble in aqueous solutions.
Synthesis Methods
4-(dimethylphosphoryl)isoquinoline can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of dimethyl phosphite (DMP) with isoquinoline. In this reaction, the DMP is treated with a base, such as potassium hydroxide, and then heated to a temperature of about 160°C. This causes the DMP to react with the isoquinoline, forming 4-(dimethylphosphoryl)isoquinoline. Other methods of synthesis include the reaction of dimethylphosphoramidite with isoquinoline and the reaction of dimethylphosphate with isoquinoline.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 4-(dimethylphosphoryl)isoquinoline can be achieved through a multi-step process involving the reaction of isoquinoline with various reagents to introduce the phosphoryl group. The final step involves the reaction of the intermediate with dimethylphosphoryl chloride to form the desired product.", "Starting Materials": [ "Isoquinoline", "Phosphorus pentoxide", "Phosphorus oxychloride", "Dimethylphosphoryl chloride" ], "Reaction": [ "Step 1: Isoquinoline is reacted with phosphorus pentoxide and phosphorus oxychloride to form 4-chloroisoquinoline.", "Step 2: 4-chloroisoquinoline is reacted with sodium dimethylphosphonate to form 4-(dimethylphosphoryl)isoquinoline intermediate.", "Step 3: The intermediate is then reacted with dimethylphosphoryl chloride to form the final product, 4-(dimethylphosphoryl)isoquinoline." ] } | |
CAS RN |
2639407-54-6 |
Product Name |
4-(dimethylphosphoryl)isoquinoline |
Molecular Formula |
C11H12NOP |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



